molecular formula C18H20N4O2S2 B2592392 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207021-42-8

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2592392
CAS No.: 1207021-42-8
M. Wt: 388.5
InChI Key: LDFKLJQMSHWQHD-UHFFFAOYSA-N
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Description

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and biological chemistry research. Its molecular architecture incorporates two nitrogen-containing heterocycles—an imidazole and a thiazole—linked by a thioether-acetamide bridge, a structure known to be associated with diverse biological activities. While specific biological data for this exact molecule may be limited, its core components are significant in medicinal chemistry. The imidazole scaffold is a prevalent feature in molecules that modulate enzyme function, and the 4-methylthiazol-2-yl acetamide moiety is a key pharmacophore explored in various scientific investigations . Researchers can leverage this compound as a valuable chemical tool or a sophisticated building block for constructing more complex molecular entities. It is particularly suited for projects in drug discovery, where it can be used to study structure-activity relationships (SAR), develop enzyme inhibitors, or serve as a precursor in the synthesis of compound libraries for high-throughput screening. The presence of the thioether linkage and polar acetamide group also makes it an interesting candidate for probing protein-ligand interactions and metabolic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-13-11-25-17(20-13)21-16(23)12-26-18-19-10-15(22(18)8-9-24-2)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFKLJQMSHWQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that incorporates both imidazole and thiazole moieties, known for their significant biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of 357.49 g/mol. The presence of the imidazole and thiazole rings contributes to its biological activity, particularly in enzyme inhibition and receptor binding.

PropertyValue
Molecular FormulaC17H19N5O2SC_{17}H_{19}N_{5}O_{2}S
Molecular Weight357.49 g/mol
CAS Number1206988-32-0

Antimicrobial Activity

Research has shown that compounds with imidazole and thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains, demonstrating significant zones of inhibition. In a study evaluating similar compounds, the following results were observed:

CompoundZone of Inhibition (mm)
2a15
2b20
2c25

These results indicate a promising potential for the compound in combating bacterial infections, particularly against strains like E. coli and Staphylococcus aureus .

Antiviral Activity

Emerging studies suggest that imidazole derivatives can inhibit viral replication. Notably, compounds targeting the CSNK2A2 enzyme have shown antiviral activity against β-coronaviruses, including SARS-CoV-2. The compound's structural features may enhance its binding affinity to viral proteins, thereby inhibiting their function .

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions essential for enzyme activity, leading to inhibition.
  • Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, modulating their activity.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives, it was found that those with thiazole substitutions exhibited enhanced activity compared to their counterparts without thiazole groups. The study highlighted that the introduction of electron-withdrawing groups on the phenyl ring improved antibacterial potency against E. coli and Bacillus subtilis.

Antiviral Potential Assessment

Another investigation focused on the antiviral potential of imidazole-containing compounds against coronaviruses. The study demonstrated that certain derivatives significantly reduced viral load in infected cell lines, suggesting that structural modifications could enhance bioactivity .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Research indicates that compounds with imidazole and thiazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by inhibiting specific enzymes involved in tumor growth or modulating cellular pathways related to cancer progression.

Biological Mechanism of Action

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could act as a modulator for receptors involved in various physiological processes, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various imidazole-thiazole derivatives, including this compound, demonstrating potent activity against resistant bacterial strains .
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways .
  • Material Science Applications : Due to its unique structural features, this compound is being explored as a building block for novel materials with specific electronic properties .

Comparison with Similar Compounds

Structural Analogues from

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a thiazole-acetamide core but differ in:

  • Linker: A triazole-phenoxymethyl bridge vs. the target compound’s direct thioether linkage.
  • Substituents : Bromophenyl (9c) or fluorophenyl (9b) on the thiazole vs. 4-methylthiazol in the target.
  • Core Heterocycle : Benzodiazole (9a–9e) vs. imidazole in the target.

Key Implications :

  • The triazole linker in 9a–9e may enhance rigidity and π-π stacking but reduce solubility compared to the thioether in the target compound.
  • Bromine/fluorine substituents (9b–9c) could improve binding affinity but increase molecular weight and toxicity risks .

Triazinoindole Derivatives from

Compounds 23–27 (e.g., 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) feature:

  • Core Heterocycle: Triazinoindole instead of imidazole.
  • Substituents: Cyanomethylphenyl (23) or bromophenyl (27) on the acetamide nitrogen vs. 4-methylthiazol in the target.

Key Implications :

  • The triazinoindole core may confer stronger intercalation with DNA or enzymes but reduce metabolic stability.

Benzimidazole-Thioacetamides from

Derivatives like W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) highlight:

  • Substituents : Nitrophenyl groups vs. methylthiazol in the target.
  • Biological Activity : Nitro groups enhance antimicrobial activity but may increase cytotoxicity .

Cyanoacetamide Derivatives from

Compounds such as 9a–c (1,3,4-thiadiazoles) and 18a,b (thiophenes) derive from cyanoacetamide precursors. Unlike the target compound, these feature:

  • Reactive Cyano Groups: Enable diverse cyclization reactions but may reduce in vivo stability.
  • Thiadiazole/Thiophene Cores : Broaden electron-deficient interactions but lack the imidazole-thiazole synergy seen in the target .

Physicochemical and Pharmacological Data

Compound Core Structure Substituents Melting Point (°C) Purity (%) Key Activity
Target Compound Imidazole-thiazole 2-Methoxyethyl, 4-methylthiazol Not reported Not reported Inferred enzyme inhibition
9c () Benzodiazole-triazole 4-Bromophenyl 210–212 >95 Docking with active sites
23 () Triazinoindole Cyanomethylphenyl 185–187 >95 Hit identification
W1 () Benzimidazole 2,4-Dinitrophenyl 198–200 Not reported Antimicrobial
18a () Thiophene Polysubstituted Not reported >90 Anticancer potential

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